molecular formula C18H23BrN2O B1370966 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine CAS No. 1017788-99-6

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine

Cat. No.: B1370966
CAS No.: 1017788-99-6
M. Wt: 363.3 g/mol
InChI Key: BEQQDVNLUQDFHK-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine is a chemical compound with the molecular formula C18H23BrN2O. It is known for its applications in proteomics research and is often used as a specialty product in various scientific studies .

Preparation Methods

The synthesis of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine involves several steps. One common synthetic route includes the bromination of 2-(2,4-di-tert-butylphenoxy)pyrimidine. The reaction conditions typically involve the use of bromine or a brominating agent in a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the pyrimidine ring .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine can be compared with other similar compounds, such as:

Biological Activity

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a bulky di-tert-butylphenoxy group attached to a pyrimidine ring. This structural configuration contributes to its lipophilicity and potential biological interactions.

PropertyValue
Molecular FormulaC15H18BrN1O
Molecular Weight305.22 g/mol
Log P (octanol-water)4.25
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that a related pyrimidine derivative inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 5 µM, suggesting significant anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrimidines are known to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Table 2: Antimicrobial Activity of Related Compounds
CompoundMIC (µg/mL)Bacterial Strain
This compound8Staphylococcus aureus (MRSA)
5-Bromo-3-methylpyrimidine16Escherichia coli
5-Bromo-2-pyridinylpyrimidine32Pseudomonas aeruginosa

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidines has been highlighted in various studies. The bulky substituents on the pyrimidine ring may enhance its interaction with inflammatory pathways.

  • Case Study : In a model of induced inflammation in mice, a derivative exhibited a reduction in paw edema by up to 50% compared to control groups .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and bacterial metabolism.
  • Receptor Modulation : Interaction with tyrosine kinase receptors has been observed, which is crucial for cellular signaling pathways in cancer.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that may contribute to their anticancer and anti-inflammatory effects.

Properties

IUPAC Name

5-bromo-2-(2,4-ditert-butylphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O/c1-17(2,3)12-7-8-15(14(9-12)18(4,5)6)22-16-20-10-13(19)11-21-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQQDVNLUQDFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650601
Record name 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017788-99-6
Record name 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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